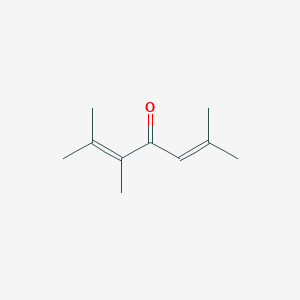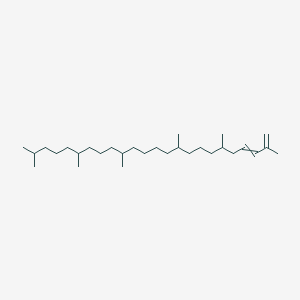
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is an organic compound with the molecular formula C30H50 It is a hydrocarbon with a structure characterized by multiple methyl groups attached to a long carbon chain with two double bonds at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene can be achieved through various organic synthesis techniques. One common method involves the use of hexaphenyl-1,4-butanediyldiphosphonium dibromide and 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone) as starting materials . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) in an inert atmosphere to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources such as shark liver oil or plant oils. The extracted squalene is then subjected to chemical modifications to introduce the desired double bonds at specific positions, resulting in the formation of this compound .
化学反応の分析
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
作用機序
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and function. Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with a similar structure but with six double bonds.
2,6,10,15,19,23-Hexamethyltetracosane: A saturated hydrocarbon with the same carbon skeleton but without double bonds.
1,6,10,14,18,22-Tetracosahexaen-3-ol: A related compound with hydroxyl groups and multiple double bonds
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
78228-16-7 |
|---|---|
分子式 |
C30H58 |
分子量 |
418.8 g/mol |
IUPAC名 |
2,6,10,15,19,23-hexamethyltetracosa-1,3-diene |
InChI |
InChI=1S/C30H58/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h11,15,26-30H,1,9-10,12-14,16-24H2,2-8H3 |
InChIキー |
IGCQBYWWFUGYPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CC=CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


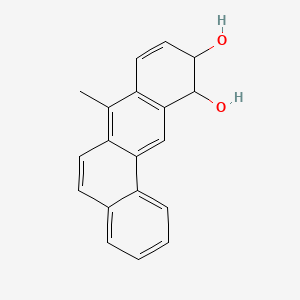


![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
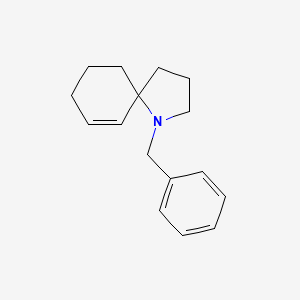
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)


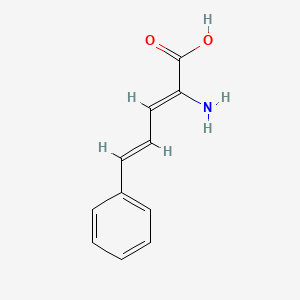
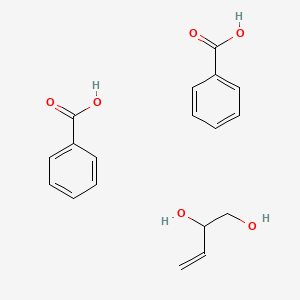

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
